molecular formula C5H5ClN2O B1349098 2-Chloro-4-methoxypyrimidine CAS No. 22536-63-6

2-Chloro-4-methoxypyrimidine

Cat. No. B1349098
CAS RN: 22536-63-6
M. Wt: 144.56 g/mol
InChI Key: BDXYNMVQMBCTDB-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxypyrimidine is a compound useful in organic synthesis . It can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane .


Synthesis Analysis

The synthesis of 2-Chloro-4-methoxypyrimidine involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N -oxide .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-methoxypyrimidine is C5H5ClN2O . The molecular weight is 144.56 g/mol .


Physical And Chemical Properties Analysis

2-Chloro-4-methoxypyrimidine is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . The melting point ranges from 54.0 to 58.0 °C .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

2-Chloro-4-methoxypyrimidine can be used in the synthesis of various pyrimidine derivatives . Pyrimidine derivatives have a wide range of applications in medicinal chemistry due to their biological activities.

Research Use in Laboratories

This compound is often used in research laboratories. For instance, Thermo Scientific Chemicals uses it as a part of their Acros Organics product portfolio .

Bioprocessing and Cell Culture

2-Chloro-4-methoxypyrimidine is also used in bioprocessing and cell culture applications .

Safety and Hazards

2-Chloro-4-methoxypyrimidine may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXYNMVQMBCTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343307
Record name 2-Chloro-4-methoxypyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxypyrimidine

CAS RN

22536-63-6
Record name 2-Chloro-4-methoxypyrimidine
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Record name 2-Chloro-4-methoxypyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxypyrimidine
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Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloro pyrimidine (20 gm) in methanol (200 ml) was added sodium methoxide (8.7 gm) at 0 to 5° C. The resulting mixture was stirred for 14 hours at room temperature and then concentrated under reduced pressure to obtain a residual mass. The residual mass obtained was extracted with ethyl acetate and water. The combined organic layers were washed with water and sodium chloride solution, and then concentrated under vacuum to obtain a crude solid. The crude solid obtained was dissolved in hexane (40 ml) at 0 to 5° C. and stirred for 1 hour. The solid obtained was collected by filtration and then dried to obtain 9.7 gm of 2-chloro-4-methoxypyrimidine.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyrimidine (32.4 g) in methanol (200 ml) was added dropwise a solution of sodium methoxide (11.7 g) in methanol (120 ml) over 40 min and the mixture was stirred for 30 min. The reaction mixture was poured into water (500 ml) and extracted with chloroform (300 ml). The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was recrystallized from hexane to give the title compound (21.5 g) as white crystals, m.p.=50-52° C.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of lithiation in the context of this research on 2-Chloro-4-methoxypyrimidine?

A1: The research highlights the use of lithium 2,2,6,6-tetramethylpiperidide to lithiate 2-Chloro-4-methoxypyrimidine []. This lithiation is significant because it generates a reactive intermediate that can be further reacted with various electrophiles, such as carbonyl derivatives and iodine, to create new compounds. This approach allows for the synthesis of analogs of biologically active molecules, potentially leading to the discovery of novel pharmaceuticals.

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